6-Ethyl-2-[(2-hydroxy-5-methylphenyl)amino]-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound with the chemical formula C13H15N3O2 N-acetyl-L-tryptophanamide . It is an organic compound that appears as a white crystalline powder . This compound is a derivative of tryptophan, an essential amino acid, and is used in various scientific and industrial applications.
Preparation Methods
N-acetyl-L-tryptophanamide: can be synthesized through the following steps :
Dissolution of L-tryptophan: L-tryptophan is dissolved in an appropriate solvent.
Addition of Acetic Anhydride: Acetic anhydride is added to the reaction system as the acetylation reagent.
Reaction Conditions: The reaction is carried out under suitable conditions to combine the acetyl group with the amino group of L-tryptophan, forming N-acetyl-L-tryptophanamide.
Purification: The product is purified through crystallization, filtration, and drying to obtain pure N-acetyl-L-tryptophanamide.
Chemical Reactions Analysis
N-acetyl-L-tryptophanamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, where the compound is reduced to simpler forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-acetyl-L-tryptophanamide: has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of biologically active molecules.
Biology: The compound is studied for its role in various biological processes and pathways.
Industry: It is used in the production of various chemical products and as a research tool in industrial laboratories.
Mechanism of Action
The mechanism of action of N-acetyl-L-tryptophanamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-acetyl-L-tryptophanamide: can be compared with other similar compounds, such as:
N-acetyl-L-tryptophan: Another derivative of tryptophan with similar properties but different applications.
N-acetyl-L-tyrosinamide: A compound with a similar structure but derived from tyrosine instead of tryptophan.
N-acetyl-L-phenylalaninamide: A derivative of phenylalanine with comparable chemical properties.
The uniqueness of N-acetyl-L-tryptophanamide lies in its specific structure and the resulting biological and chemical properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-ethyl-2-(2-hydroxy-5-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O2/c1-3-9-7-12(18)16-13(14-9)15-10-6-8(2)4-5-11(10)17/h4-7,17H,3H2,1-2H3,(H2,14,15,16,18) |
InChI Key |
MIQMKMLUUKMUQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)NC2=C(C=CC(=C2)C)O |
Origin of Product |
United States |
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